molecular formula C12H12N4O2S B2983934 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide CAS No. 688793-64-8

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide

Katalognummer: B2983934
CAS-Nummer: 688793-64-8
Molekulargewicht: 276.31
InChI-Schlüssel: OAHSDNMHYXKWFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic heteroaromatic core with a sulfanylidene (C=S) group at position 2, a ketone (C=O) at position 4, and an N-prop-2-enylacetamide substituent at position 2. The presence of the sulfanylidene group may enhance interactions with cysteine residues in enzymes, while the acrylamide moiety (prop-2-enyl) could confer reactivity for covalent binding or polymerization. Limited direct pharmacological data are available for this specific compound, necessitating comparisons with structurally analogous molecules.

Eigenschaften

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-2-5-13-9(17)7-16-11(18)8-4-3-6-14-10(8)15-12(16)19/h2-4,6H,1,5,7H2,(H,13,17)(H,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHSDNMHYXKWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide is a derivative of pyrido[2,3-d]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular structure of the compound features a pyrido[2,3-d]pyrimidine core with substituents that enhance its biological activity. The presence of the 4-oxo and sulfanylidene functional groups contributes to its reactivity and potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity for pyrido[2,3-d]pyrimidine derivatives, including the compound .

Research Findings

  • In Vitro Testing : Compounds were evaluated against various bacterial strains, demonstrating efficacy comparable to standard antibiotics like cefotaxime and nystatin.
    • Results : The tested derivatives showed inhibition of bacterial growth by disrupting membrane integrity, leading to cell lysis .
  • Mechanism of Action : The antimicrobial effects are attributed to membrane disruption and interference with cellular functions, which is critical for bacterial survival .

Anticancer Activity

The anticancer potential of pyrido[2,3-d]pyrimidine derivatives has been extensively studied.

Case Studies

  • Cell Line Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer).
    • Findings : Notable cytotoxic effects were observed, with some derivatives inducing apoptosis through activation of key apoptotic markers such as CASP3 and p53 while downregulating anti-apoptotic proteins like Bcl-2 .
  • Comparison with Doxorubicin : The most active derivatives exhibited cytotoxicity levels comparable to doxorubicin, a standard chemotherapeutic agent .

Enzyme Inhibition

Pyrido[2,3-d]pyrimidine derivatives have also been identified as potent inhibitors of various enzymes.

Key Enzymes Targeted

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can interfere with nucleotide synthesis, crucial for rapidly dividing cancer cells.
  • Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival; their inhibition can lead to reduced tumor growth .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting DHFR and Tyrosine Kinases

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrido[2,3-d]pyrimidines are structurally related to thieno[2,3-d]pyrimidines and triazolopyrimidines, which differ in the heteroatom composition of their fused rings. Key examples include:

Compound Name Core Structure Substituents at Position 3 Molecular Formula Molecular Weight Key Features
Target Compound Pyrido[2,3-d]pyrimidine N-prop-2-enylacetamide C₁₃H₁₂N₄O₂S* 296.33* Acrylamide group, C=S, C=O
Ethyl 2-(1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxo[1]benzothieno[2,3-d]pyrimidin-3-yl)acetate (4d) Benzothieno[2,3-d]pyrimidine Ethyl acetate C₁₈H₂₁N₃O₃S 359.44 Benzannulated ring, ester substituent
Ethyl 2-(cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate (4k) Cyclopenta-thieno[2,3-d]pyrimidine Ethyl acetate C₁₆H₁₇N₃O₂S 315.39 Cyclopentane fusion, lower ring strain
Ticagrelor (Brilinta®) Triazolo[4,5-d]pyrimidine Complex cyclopentyltriazolopyrimidine C₂₃H₂₈F₂N₆O₄S 522.57 P2Y₁₂ ADP receptor antagonist

*Hypothetical calculation based on structural formula.

Key Observations :

  • Ticagrelor’s triazolo core enhances metabolic stability .
  • Substituents : The acrylamide group in the target compound may improve solubility compared to ethyl esters (4d, 4k) but could increase reactivity.
Functional Group Impact on Bioactivity
  • Sulfanylidene (C=S) : Enhances hydrogen-bonding capacity and metal chelation, critical for enzyme inhibition. Comparable to thioxo groups in 4d and 4k .
  • Acrylamide vs.
  • Aromatic vs. Saturated Rings : Benzannulated systems (4d) increase planarity and π-π stacking but reduce solubility compared to pyrido or cyclopenta-fused cores.
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns in pyrido/thieno pyrimidines often involve N–H···O/S interactions, stabilizing crystal lattices . The acrylamide group in the target compound may form additional intermolecular bonds (N–H···O=C), influencing solubility and crystallinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.